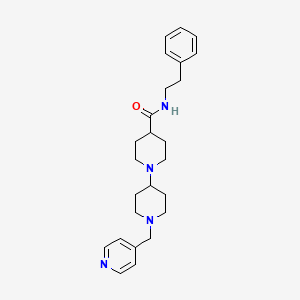

![molecular formula C18H14FN3O B5969214 3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B5969214.png)

3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” belongs to the class of organic compounds known as phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities . Another study reported the synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of (3E,5E)-3-(2-fluorobenzylidene)-1-((4-acetamidophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one was reported .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the product 11h was synthesized in 95% yield, probably due to the high nucleophilicity of the piperonyl amine (doubly activated by the di-oxamethylene group in its 3,4-positions) combined with the highly activated 2-bromobenzaldehyde .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound was obtained as a brown color solid; IR (KBr) ν max 3416, 1243 cm −1; 1 H NMR (DMSO- d 6, 400.13 MHz): δ = 7.50 (1H, d, J = 7.6 Hz, H-7), 7.10–7.21 (2H, m, H-8, H-9), 5.92 (1H, s, H-1), 5.26 (1H, s, H-3), 3.14 (2H, s, H-10); 13 C NMR (DMSO- d 6, 100.62 MHz): δ = 148.9 (–N–C–N–, C-5), 136.7 (–C–N–, C-4), 131.9 (–N–CH, C-7), 123.9 (–CH, C-9), 112.9 (–CH, C-8); 31 P NMR (DMSO- d 6, 161.9 MHz): δ = −8.47; ESI-MS (pos) m/z = 171 (M + H +) (100), 153 (M + H + –H 2 O) (38) .Mécanisme D'action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been known to interact with a variety of biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing various biological processes .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways due to their broad range of biological activity .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, ML3403, a pyridinyl imidazole derivative, was found to undergo sulfoxidation to form its active metabolite ML3603 in human hepatic microsomal incubations . The study also found that CYP3A4 plays a pivotal role in the sulfoxidation reaction .

Result of Action

Similar compounds have been known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .

Orientations Futures

The future directions for the study of “3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Further studies could explore the potential of these compounds in the treatment of various diseases.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-7-phenyl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-13-6-8-14(9-7-13)22-11-20-17-15(10-16(23)21-18(17)22)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVMSNSWPODOPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

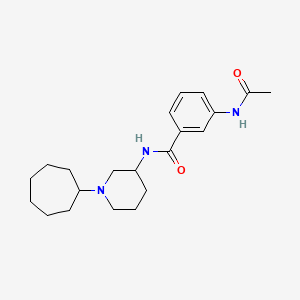

![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)

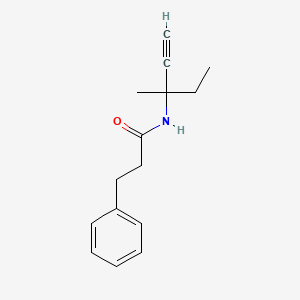

![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)

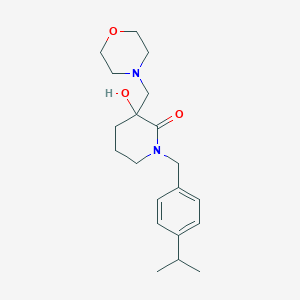

![1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one](/img/structure/B5969170.png)

![1-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B5969173.png)

![methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5969192.png)

![2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5969194.png)

![2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXY-3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969197.png)

![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5969205.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5969231.png)